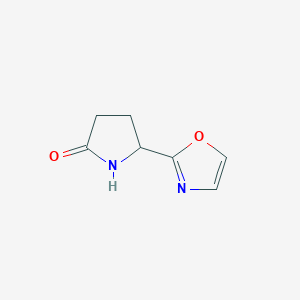![molecular formula C10H11N3O2 B12973803 2-(3-Amino-2-methylimidazo[1,2-a]pyridin-7-yl)acetic acid](/img/structure/B12973803.png)
2-(3-Amino-2-methylimidazo[1,2-a]pyridin-7-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Amino-2-methylimidazo[1,2-a]pyridin-7-yl)acetic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an imidazo[1,2-a]pyridine core with an amino group at the 3-position and a methyl group at the 2-position, along with an acetic acid moiety at the 7-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-2-methylimidazo[1,2-a]pyridin-7-yl)acetic acid can be achieved through multicomponent condensation reactions. One effective method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale multicomponent reactions. These reactions are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Amino-2-methylimidazo[1,2-a]pyridin-7-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogenation reactions, such as bromination and iodination, can occur at specific positions on the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use bromine or iodine in the presence of a solvent like chloroform.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Halogenated derivatives such as 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide.
Aplicaciones Científicas De Investigación
2-(3-Amino-2-methylimidazo[1,2-a]pyridin-7-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Industry: Utilized in the development of light-sensitive dyes and optical media for data storage.
Mecanismo De Acción
The mechanism of action of 2-(3-Amino-2-methylimidazo[1,2-a]pyridin-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain bacterial enzymes, leading to antimicrobial effects . Additionally, its interaction with DNA and RNA can result in antitumor activity by interfering with cellular replication processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid
- (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids
Uniqueness
2-(3-Amino-2-methylimidazo[1,2-a]pyridin-7-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the amino group at the 3-position and the acetic acid moiety at the 7-position differentiates it from other imidazo[1,2-a]pyridine derivatives, contributing to its unique pharmacological properties.
Propiedades
Fórmula molecular |
C10H11N3O2 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
2-(3-amino-2-methylimidazo[1,2-a]pyridin-7-yl)acetic acid |
InChI |
InChI=1S/C10H11N3O2/c1-6-10(11)13-3-2-7(5-9(14)15)4-8(13)12-6/h2-4H,5,11H2,1H3,(H,14,15) |
Clave InChI |
NROUSIBNXFSZQL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N2C=CC(=CC2=N1)CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Rel-N-(6'-((2R,6S)-2,6-dimethylmorpholino)-[3,3'-bipyridin]-5-yl)-3-ethyl-2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxamide](/img/structure/B12973730.png)

![10,10-Difluoro-6-azadispiro[2.0.54.13]decane hydrochloride](/img/structure/B12973746.png)










